4-(bromomethyl)-1-trityl-1H-imidazole
Overview
Description
4-(bromomethyl)-1-trityl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The trityl group (triphenylmethyl) attached to the imidazole ring provides steric protection, making the compound useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-trityl-1H-imidazole typically involves the bromomethylation of 1-trityl-1H-imidazole. The reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-1-trityl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of imidazole carboxylic acids or aldehydes.
Reduction: Formation of 4-methyl-1-trityl-1H-imidazole.
Scientific Research Applications
4-(bromomethyl)-1-trityl-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1-trityl-1H-imidazole involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted imidazole derivatives. The trityl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)-1-trityl-1H-imidazole
- 4-(iodomethyl)-1-trityl-1H-imidazole
- 4-(methyl)-1-trityl-1H-imidazole
Uniqueness
4-(bromomethyl)-1-trityl-1H-imidazole is unique due to the presence of the bromomethyl group, which offers distinct reactivity compared to its chloro, iodo, and methyl counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(bromomethyl)-1-tritylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCLKPGOGFZAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624661 | |
Record name | 4-(Bromomethyl)-1-(triphenylmethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
562074-49-1 | |
Record name | 4-(Bromomethyl)-1-(triphenylmethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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